molecular formula C15H19FN2O B3846557 1-[6-(2-Fluorophenoxy)hexyl]imidazole

1-[6-(2-Fluorophenoxy)hexyl]imidazole

Cat. No.: B3846557
M. Wt: 262.32 g/mol
InChI Key: FKDLJGKHXIFCQH-UHFFFAOYSA-N
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Description

1-[6-(2-Fluorophenoxy)hexyl]imidazole is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a fluorophenoxy group attached to a hexyl chain, which is further connected to the imidazole ring. The presence of the fluorophenoxy group imparts unique chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[6-(2-Fluorophenoxy)hexyl]imidazole typically involves the following steps:

    Formation of the Fluorophenoxy Hexyl Intermediate:

    Imidazole Ring Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-[6-(2-Fluorophenoxy)hexyl]imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products:

  • Oxidized derivatives, reduced derivatives, and substituted imidazole compounds are the major products formed from these reactions.

Scientific Research Applications

1-[6-(2-Fluorophenoxy)hexyl]imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[6-(2-Fluorophenoxy)hexyl]imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

  • 1-[6-(2-Chlorophenoxy)hexyl]imidazole
  • 1-[6-(2-Bromophenoxy)hexyl]imidazole
  • 1-[6-(2-Methylphenoxy)hexyl]imidazole

Comparison: 1-[6-(2-Fluorophenoxy)hexyl]imidazole is unique due to the presence of the fluorine atom in the phenoxy group. Fluorine imparts distinct electronic and steric properties, enhancing the compound’s stability, lipophilicity, and binding affinity. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound often exhibits superior biological activity and selectivity, making it a valuable compound in research and development.

Properties

IUPAC Name

1-[6-(2-fluorophenoxy)hexyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O/c16-14-7-3-4-8-15(14)19-12-6-2-1-5-10-18-11-9-17-13-18/h3-4,7-9,11,13H,1-2,5-6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDLJGKHXIFCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCCCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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